molecular formula C10H15BrS B13480643 2-(2-(Bromomethyl)-2-methylbutyl)thiophene

2-(2-(Bromomethyl)-2-methylbutyl)thiophene

Cat. No.: B13480643
M. Wt: 247.20 g/mol
InChI Key: ZFZDXQTXQQBPKY-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-2-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-2-methylbutyl)thiophene can be achieved through several methods. One common approach involves the bromination of 2-methylthiophene using N-bromosuccinimide (NBS) under radical conditions . Another method includes the reaction of 2-methylthiophene with bromine in the presence of a catalyst . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. The bromination process can be scaled up by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions under inert atmospheres.

Major Products Formed

    Substitution: Formation of alkylated or arylated thiophene derivatives.

    Oxidation: Production of thiophene sulfoxides or sulfones.

    Coupling: Generation of biaryl compounds and other complex structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Bromomethyl)-2-methylbutyl)thiophene stands out due to its unique combination of bromomethyl and methylbutyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.

Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

2-[2-(bromomethyl)-2-methylbutyl]thiophene

InChI

InChI=1S/C10H15BrS/c1-3-10(2,8-11)7-9-5-4-6-12-9/h4-6H,3,7-8H2,1-2H3

InChI Key

ZFZDXQTXQQBPKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CC=CS1)CBr

Origin of Product

United States

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